Asperglaucide
Overview
Description
Asperglaucide is an aurantiamide, a compound originally isolated from the fungus Penicillium aurantiacum. It is known for its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties . This compound has been studied for its effects on endothelial function, nitric oxide production, and reactive oxygen species production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asperglaucide involves the condensation of specific amino acids. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Penicillium aurantiacum. The fungus is cultured under optimal conditions to maximize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Asperglaucide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities.
Scientific Research Applications
Asperglaucide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and cancer.
Industry: Used in the development of new pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
Asperglaucide exerts its effects through several molecular targets and pathways:
Nitric Oxide Synthase (NOS): this compound increases the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide production.
Reactive Oxygen Species (ROS): It reduces the production of reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and prostaglandin E2.
Comparison with Similar Compounds
Asperglaucide is unique due to its specific biological activities and molecular targets. Similar compounds include:
Aurantiamide: Another amide with similar anti-inflammatory and antioxidant properties.
Wodeshiol: A compound with moderate cytotoxicity against certain cancer cell lines.
Paulownin: Exhibits similar optical rotation activities and cytotoxic properties.
This compound stands out due to its comprehensive range of biological activities and its potential therapeutic applications in various fields.
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAURMDJZOGHU-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56121-42-7 | |
Record name | Aurantiamide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurantiamide acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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